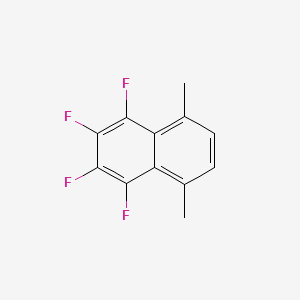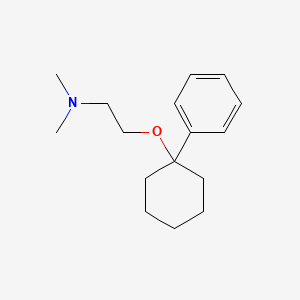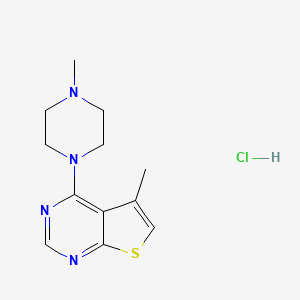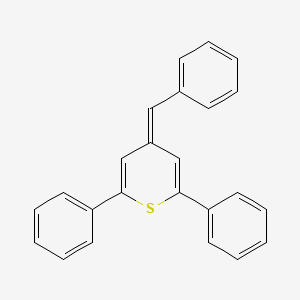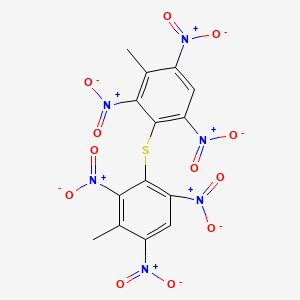
1,1'-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with three nitro groups and connected by a sulfur atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) typically involves the nitration of 3-methylthiobenzene. The process includes the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Sulfur Bridging: The two nitrated benzene rings are then connected via a sulfur atom through a substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) undergoes several types of chemical reactions:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro or trinitro derivatives.
Reduction: Formation of diamino or triamino derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and explosives due to its high reactivity and stability.
作用机制
The mechanism of action of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The sulfur bridge provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but lacks the sulfur bridge.
1,3,5-Trinitrobenzene: Another nitroaromatic compound with three nitro groups but no sulfur bridge or methyl groups.
Uniqueness
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is unique due to the presence of the sulfur bridge, which enhances its stability and reactivity compared to other nitroaromatic compounds. This structural feature allows it to participate in a wider range of chemical reactions and applications.
属性
CAS 编号 |
37460-56-3 |
|---|---|
分子式 |
C14H8N6O12S |
分子量 |
484.31 g/mol |
IUPAC 名称 |
2-methyl-4-(3-methyl-2,4,6-trinitrophenyl)sulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H8N6O12S/c1-5-7(15(21)22)3-9(17(25)26)13(11(5)19(29)30)33-14-10(18(27)28)4-8(16(23)24)6(2)12(14)20(31)32/h3-4H,1-2H3 |
InChI 键 |
ZPXGLZBSNGKUOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
